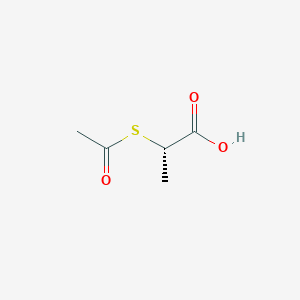
(S)-2-(Acetylthio)-propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Acetylthio)-propanoic Acid is an organic compound characterized by the presence of an acetylthio group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Acetylthio)-propanoic Acid typically involves the acetylation of thiol-containing precursors. One common method is the reaction of L-cysteine with acetic anhydride under mild conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a pH of around 7 to 8 to ensure optimal acetylation.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the necessary reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Acetylthio)-propanoic Acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetylthio group can be reduced to yield the corresponding thiol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-(Acetylthio)-propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Acetylthio)-propanoic Acid involves its interaction with various molecular targets. The acetylthio group can undergo deacetylation to release a thiol group, which can then participate in redox reactions or form disulfide bonds. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
L-Cysteine: A naturally occurring amino acid with a thiol group.
N-Acetylcysteine: A derivative of L-cysteine with an acetyl group attached to the nitrogen atom.
2-Mercaptopropionic Acid: A compound with a similar structure but lacking the acetyl group.
Uniqueness: (S)-2-(Acetylthio)-propanoic Acid is unique due to its specific acetylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise chemical modifications.
Properties
Molecular Formula |
C5H8O3S |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
(2S)-2-acetylsulfanylpropanoic acid |
InChI |
InChI=1S/C5H8O3S/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |
InChI Key |
SQFDPVZBYCOAJO-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)SC(=O)C |
Canonical SMILES |
CC(C(=O)O)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)
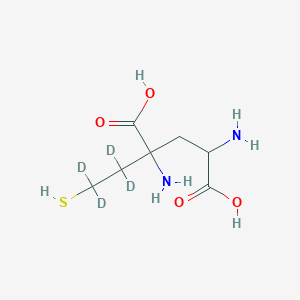

![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
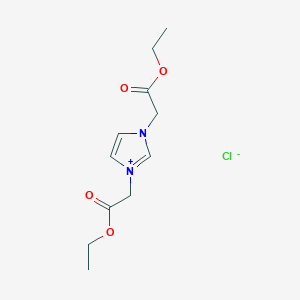
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
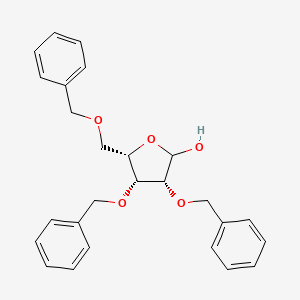
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
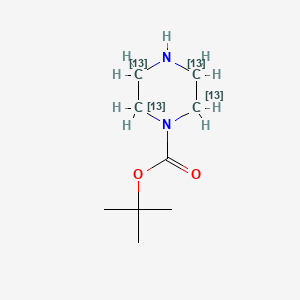
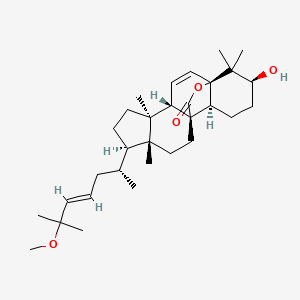
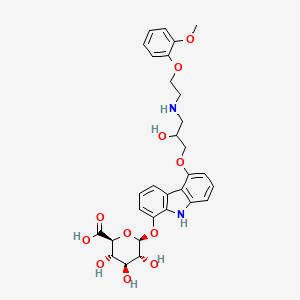
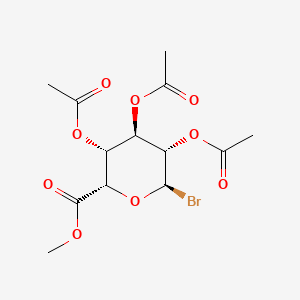
![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)
